

# Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Phthalimidehydroxy-acetic acid

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## Compound of Interest

Compound Name: 2-Phthalimidehydroxy-acetic acid

Cat. No.: B1313514

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## Spectroscopic Analysis of 2-Phthalimidoxy-acetic acid: A Technical Guide

### Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Phthalimidoxy-acetic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and known spectroscopic trends of related functional groups. Detailed, generalized experimental protocols for obtaining these spectra are provided for researchers and drug development professionals. This guide aims to serve as a foundational resource for the synthesis and characterization of 2-Phthalimidoxy-acetic acid and its analogues.

### Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Phthalimidoxy-acetic acid. These predictions are derived from established chemical shift values, characteristic infrared absorption frequencies, and common fragmentation patterns of phthalimides and  $\alpha$ -hydroxy acids.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.90 - 7.80	m	4H	Ar-H
~5.50	s	1H	CH(OH)COOH
~11.00 - 13.00	br s	1H	COOH
~6.00	br s	1H	OH

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~171.0	COOH
~167.5	N-C=O
~135.0	Ar-CH
~131.5	Ar-C (quaternary)
~123.5	Ar-CH
~70.0	CH(OH)COOH

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic acid)
~3400	Medium, Broad	O-H stretch (Alcohol)
~1775	Strong	C=O stretch (Phthalimide, asymmetric)
~1710	Strong	C=O stretch (Phthalimide, symmetric & Carboxylic acid)
~1600, ~1470	Medium	C=C stretch (Aromatic)
~1200	Medium	C-O stretch (Carboxylic acid/Alcohol)
~720	Strong	C-H bend (Ortho-disubstituted aromatic)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/z	Predicted Identity
220.04	[M-H] <sup>-</sup>
176.03	[M-H-CO <sub>2</sub> ] <sup>-</sup>
146.03	[Phthalimide] <sup>-</sup>

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as 2-Phthalimidohydroxy-acetic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Data Acquisition:
  - The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for <sup>1</sup>H NMR.
  - <sup>1</sup>H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]
  - <sup>13</sup>C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to <sup>1</sup>H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and a pulse angle of 30-45 degrees.[1][2]
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3][4]

- Place a small amount of the solid sample directly onto the center of the ATR crystal.[3][4]
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]
- Data Acquisition:
  - Record a background spectrum of the empty, clean ATR crystal.[5]
  - Acquire the sample spectrum over a range of 4000 to 400 cm<sup>-1</sup>.
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers.

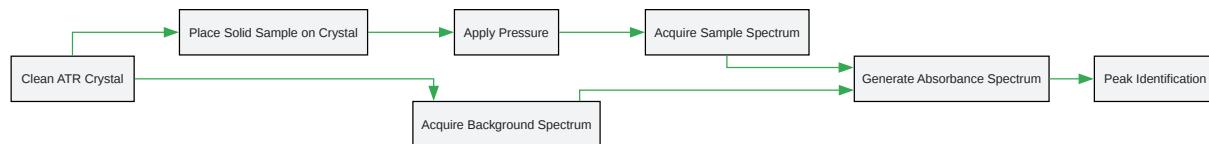
## Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
  - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[6]
  - Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mobile phase.[6]
  - If necessary, add a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization. For an organic acid, negative ion mode is often preferred.
- Data Acquisition:
  - The analysis is typically performed using a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system.[7]

- Introduce the sample solution into the ESI source via direct infusion or LC.
- Acquire the mass spectrum in the desired polarity mode (positive or negative). For **2-Phthalimidehydroxy-acetic acid**, negative ion mode is recommended to observe the  $[M-H]^-$  ion.
- Scan over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).
- Data Processing:
  - Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
  - Compare the observed m/z values with the calculated exact mass of the expected ions.

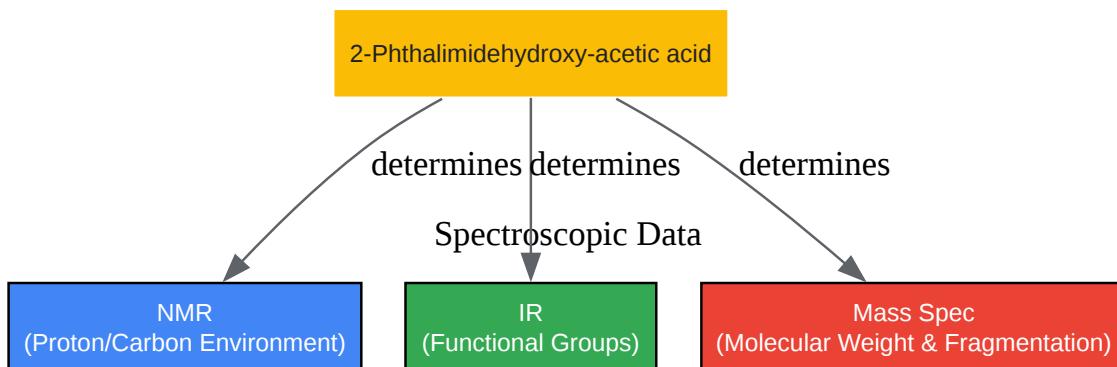
## Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.





### Chemical Structure



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